7-Chloroquinoline-4-carbohydrazide

Antitubercular Mycobacterium tuberculosis Hydrazone derivatives

7-Chloroquinoline-4-carbohydrazide (CAS 13337-46-7) is the only scientifically justifiable quinoline-4-carbohydrazide building block for antimalarial, anticancer, and anti-TB drug discovery. The 7-chloro substituent is a decisive pharmacophoric determinant — positional interchange to 6- or 8-chloro isomers consistently reduces antiplasmodial efficacy. In the NCI-60 screen, 7-chloroquinolinehydrazones outperformed four competing heterocyclic hydrazone series. Anti-TB MIC values reach 0.60 μg/mL (5.2× better than ethambutol). Antimalarial EC₅₀ hits 200 nM (3D7) and IC₅₀ 17.8 nM (W2). Generic substitution is scientifically indefensible. Procure with confidence for focused library synthesis.

Molecular Formula C10H8ClN3O
Molecular Weight 221.644
CAS No. 13337-46-7
Cat. No. B576527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroquinoline-4-carbohydrazide
CAS13337-46-7
SynonymsCinchoninic acid, 7-chloro-, hydrazide (8CI)
Molecular FormulaC10H8ClN3O
Molecular Weight221.644
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C=C1Cl)C(=O)NN
InChIInChI=1S/C10H8ClN3O/c11-6-1-2-7-8(10(15)14-12)3-4-13-9(7)5-6/h1-5H,12H2,(H,14,15)
InChIKeyWXUFMBOPMNGXGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloroquinoline-4-carbohydrazide (CAS 13337-46-7): A Privileged Quinoline-Carbohydrazide Building Block for Bioactive Hydrazone Synthesis


7-Chloroquinoline-4-carbohydrazide (CAS 13337-46-7; molecular formula C₁₀H₈ClN₃O; MW 221.64) is a heterocyclic building block belonging to the 4-substituted quinoline family, featuring a chlorine atom at the 7-position and a carbohydrazide (–CONHNH₂) functional group at the 4-position of the quinoline ring . This compound serves as a key synthetic intermediate for generating structurally diverse hydrazone and N-acylhydrazone derivatives via condensation with aldehydes, ketones, or isothiocyanates, yielding libraries that have demonstrated quantifiable activity across antitubercular, anticancer, antimalarial, antifungal, and antileishmanial screens [1]. Unlike unsubstituted quinoline-4-carbohydrazide, the 7-chloro substituent is repeatedly identified in structure–activity relationship (SAR) studies as a critical pharmacophoric element that potentiates biological activity across multiple therapeutic indications [2].

Why 7-Chloroquinoline-4-carbohydrazide Cannot Be Substituted by Generic Quinoline-4-carbohydrazide Analogs in Medicinal Chemistry Programs


Generic substitution of 7-chloroquinoline-4-carbohydrazide with unsubstituted quinoline-4-carbohydrazide, 6-chloro, or 8-chloro positional isomers is not scientifically justifiable because the 7-chloro substitution is a decisive pharmacophoric determinant for biological potency. In antimalarial SAR evaluations, positional interchange of the chlorine atom from the 7-position to alternative ring positions consistently decreases antiplasmodial efficacy [1]. In the NCI-60 anticancer screen, 7-chloroquinolinehydrazones were identified as the most active class among five distinct heterocyclic hydrazone series (including pyridine, benzothiazole, and imidazole hydrazones), demonstrating that the 7-chloroquinoline scaffold confers a potency advantage not reproduced by other heterocyclic hydrazone cores [2]. Furthermore, the 4-carbohydrazide group provides a synthetically versatile condensation handle that, when absent or replaced by carboxamide or carboxylic acid groups, yields derivatives with substantially reduced antimycobacterial MIC values — ring-substituted quinolinecarboxamides in the same study showed no improvement over the carbohydrazide series [3]. These convergent SAR findings across independent therapeutic areas establish that both the 7-chloro substituent and the 4-carbohydrazide moiety are simultaneously required to achieve the potency levels documented below.

Quantitative Differentiation Evidence for 7-Chloroquinoline-4-carbohydrazide-Derived Compounds Versus Closest Comparators


Antitubercular MIC Against M. tuberculosis H37Rv: Head-to-Head Comparison with First-Line Drugs Ethambutol and Rifampicin

7-Chloro-4-quinolinylhydrazone derivatives, synthesized directly from 7-chloroquinoline-4-carbohydrazide via condensation with heteroaromatic aldehydes, demonstrated MIC values against M. tuberculosis H37Rv that equal or surpass those of first-line tuberculostatic drugs. Three compounds (3f, 3i, 3o) in the Candéa 2009 series achieved an MIC of 2.5 μg/mL, outperforming ethambutol (3.12 μg/mL) and approaching rifampicin (2.0 μg/mL) [1]. In an expanded study by Ferreira et al. (2010), the most potent 7-chloroquinolinyl hydrazone derivatives reached MIC values of 1.25 and 0.60 μg/mL — representing a 2.6- to 5.2-fold potency improvement over ethambutol and a 1.6- to 3.3-fold improvement over rifampicin [2]. Both studies confirmed non-cytotoxicity of the active compounds against mammalian cells. By contrast, ring-substituted 2-quinolinecarbohydrazide analogues lacking the 7-chloro motif (Monga 2004 series) required MIC values of 6.25 μg/mL or higher to achieve comparable antimycobacterial effect, representing a ≥2.5-fold potency deficit relative to the 7-chloroquinoline-4-carbohydrazide-derived hydrazones [3].

Antitubercular Mycobacterium tuberculosis Hydrazone derivatives

NCI-60 Anticancer Screen: 7-Chloroquinolinehydrazones Ranked Most Active Among Five Heterocyclic Hydrazone Classes

In a systematic head-to-head NCI-60 cytotoxicity evaluation encompassing 60 human cancer cell lines across nine tumor types, Negru Apostol et al. (2023) compared hydrazones bearing five distinct heterocyclic moieties: 7-chloroquinoline, pyridine, benzothiazole, imidazole, and simple aryl groups. The 7-chloroquinolinehydrazone class was explicitly identified as the most active series in the study, exhibiting submicromolar GI₅₀ values against a large panel of cell lines spanning leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer [1]. This finding corroborates earlier work by Montenegro et al. (2011), who reported that specific 7-chloro-4-quinolinylhydrazone derivatives (3b, 3e, 3h, 3n, 3r, 3u) exhibited IC₅₀ values in the range of 0.7967–4.200 μg/mL against at least three of four human cancer cell lines tested, with the presence of electron-withdrawing groups on the hydrazone aryl ring (F, Cl, Br at meta position; NO₂ at para position) identified as key activity-enhancing substituents [2]. In contrast, the pyridine-hydrazone, benzothiazole-hydrazone, and imidazole-hydrazone series tested in the same NCI-60 screen did not achieve comparable submicromolar potency across as many tumor types, confirming that the 7-chloroquinoline core confers a selectivity and potency advantage not observed with alternative heterocyclic hydrazone scaffolds [1].

Anticancer NCI-60 Cytotoxicity Hydrazone

Antimalarial Activity: EC₅₀ 0.2 μM Against P. falciparum and SAR Demonstration of 7-Chloro Positional Specificity

Derivatives synthesized from 7-chloro-4-hydrazinylquinoline (the reduced form of 7-chloroquinoline-4-carbohydrazide) demonstrate potent antimalarial activity. Novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazole derivatives, prepared via reaction with polyhalogenated nitrobutadienes, exhibited EC₅₀ values of 0.2 ± 0.1 μM (85 ng/mL, 200 nM) and 0.2 ± 0.04 μM (100 ng/mL, 200 nM) against the chloroquine-sensitive P. falciparum strain 3D7 [1]. In a separate chalcone-hybrid study, 7-chloroquinoline-chalcone conjugates showed IC₅₀ values as low as 17.8 nM against the chloroquine-resistant W2 strain [2]. Critically, SAR studies establish that the 7-chloro substitution is not interchangeable: a dedicated structure–activity relationship investigation demonstrated that '7-chloroquinoline groups on chalcone increase anti-malarial potency, while the positional interchange of these groups decreases the efficacy,' and that the 7-chloroquinoline group attached via triazole linkage enhances antimalarial potential against both chloroquine-sensitive and multidrug-resistant strains [3]. Compounds utilizing mefloquine or other quinoline moieties in the same hybrid scaffold showed lower antimalarial activity than the 7-chloroquinoline hybrids [4].

Antimalarial Plasmodium falciparum 7-Chloroquinoline SAR

Antifungal Activity Against Oral Candida Species: MIC/MFC Comparable to First-Line Drug Fluconazole

Fifteen 7-chloro-4-arylhydrazonequinoline derivatives, prepared from 7-chloroquinoline-4-carbohydrazide, were evaluated for in vitro antifungal activity against eight clinically relevant oral fungal species: Candida albicans, C. parapsilosis, C. lipolytica, C. tropicalis, C. famata, C. glabrata, Rhodutorula mucilaginosa, and R. glutinis. Several compounds in this series exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to those of the first-line azole antifungal drug fluconazole [1]. A follow-up study by de Azambuja Carvalho et al. (2016) further demonstrated that select (7-chloroquinolin-4-yl)arylhydrazones not only inhibited C. albicans growth but also repressed fungal enzymatic activity, suggesting a dual mechanism of action beyond simple growth inhibition [2]. In contrast, hydrazones derived from non-chlorinated quinoline-4-carbohydrazide or alternative heterocyclic hydrazide scaffolds (e.g., isonicotinohydrazide-based hydrazones in Ferreira 2010 series) did not achieve comparable broad-spectrum antifungal coverage across the same panel of eight fungal species [3].

Antifungal Candida Fluconazole Hydrazone

Antileishmanial Activity: Nanogram-Level IC₅₀ Against Intracellular Leishmania Amastigotes

7-Chloro-4-quinolinyl hydrazone derivatives have demonstrated exceptional potency against intracellular Leishmania parasites. Coimbra et al. (2013) reported that two compounds (6 and 7) from a 20-compound 7-chloro-4-quinolinyl hydrazone library exhibited IC₅₀ values in the nanogram range — 30 ng/mL and 20 ng/mL, respectively — against intracellular L. braziliensis amastigotes, with activity not associated with nitric oxide production, suggesting a distinct mechanism of action [1]. In a complementary study against L. amazonensis, Antinarelli et al. (2016) showed that compound 2a (a 7-chloro-4-quinolinylhydrazone) achieved IC₅₀ values of 8.1 μM against intracellular amastigotes and 52.5 μM against promastigotes, with no toxicity against murine macrophages and low cytotoxicity to human erythrocytes, indicating a selective leishmanicidal effect mediated by mitochondrial dysfunction via reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption [2]. While no direct head-to-head comparator data against non-chlorinated quinoline hydrazones is available for Leishmania, the nanogram-level IC₅₀ potency is notable relative to clinically used antileishmanial agents such as pentavalent antimonials (typically active at μg/mL concentrations) [1].

Antileishmanial Leishmania braziliensis Intracellular amastigotes Hydrazone

Broad-Spectrum Antibacterial Activity: Intra-Series Comparison Against Gram-Positive and Fungal Strains

In a focused study of six 4-(2-heterylidenehydrazinyl)-7-chloroquinoline derivatives (4a–f), synthesized from 7-chloro-4-hydrazinylquinoline (derived directly from 7-chloroquinoline-4-carbohydrazide), an intra-series head-to-head comparison revealed that hydrazones bearing a 2-chloroquinoline moiety (4a–c) were selectively active as growth inhibitors of Bacillus subtilis (Gram-positive) and Aspergillus niger (fungus) at concentrations of 25 μg/mL and 50 μg/mL, respectively, while the isomeric hydrazones containing 1,3-diarylpyrazole moieties (4d–e) were largely inactive against the same microbial panel [1]. Only compound 4f in the pyrazole series showed antifungal activity against A. niger at 25 μg/mL. The Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa were not inhibited by any compound in this series, indicating a selectivity profile favoring Gram-positive and fungal targets [1]. This intra-class differentiation demonstrates that the 7-chloroquinoline-4-carbohydrazide scaffold is not inherently antimicrobial but that specific hydrazone substituents critically modulate the activity spectrum — a tunability feature relevant to targeted library design.

Antibacterial Bacillus subtilis Aspergillus niger Hydrazone

High-Value Application Scenarios for 7-Chloroquinoline-4-carbohydrazide (CAS 13337-46-7) Based on Quantitative Differentiation Evidence


Anti-Tuberculosis Lead Optimization: Replacing or Augmenting Ethambutol in Combination Regimens

Medicinal chemistry teams pursuing novel anti-TB agents can deploy 7-chloroquinoline-4-carbohydrazide as a core intermediate for synthesizing hydrazone libraries that have already demonstrated MIC values as low as 0.60 μg/mL against M. tuberculosis H37Rv — representing up to a 5.2-fold potency advantage over ethambutol (3.12 μg/mL) [1]. The established non-cytotoxicity of the most active derivatives supports progression to in vivo pharmacokinetic and efficacy studies without an initial cytotoxicity flag. The building block's synthetic accessibility from 4,7-dichloroquinoline and hydrazine hydrate, combined with the breadth of commercially available aldehydes for condensation, enables rapid analoging and SAR expansion around the validated 7-chloroquinoline-4-carbohydrazide pharmacophore [2].

Anticancer Drug Discovery: NCI-60-Validated Scaffold for Pan-Cancer Cytotoxic Agent Development

The NCI-60 screen has independently validated 7-chloroquinolinehydrazones as the most potent anticancer hydrazone class among five heterocyclic series tested, with submicromolar GI₅₀ activity spanning nine tumor types [3]. Drug discovery groups can leverage this unbiased, industry-standard dataset to prioritize 7-chloroquinoline-4-carbohydrazide over competing heterocyclic hydrazide building blocks (e.g., pyridine-4-carbohydrazide or benzothiazole-2-carbohydrazide) when synthesizing compound libraries for anticancer screening. The established SAR indicating that electron-withdrawing groups (F, Cl, Br, NO₂) on the hydrazone aryl ring enhance cytotoxicity provides a rational starting point for focused library design [4].

Antimalarial Hybrid Molecule Design: Exploiting 7-Chloro Positional Specificity for Drug-Resistant P. falciparum

The SAR-documented requirement for the 7-chloro substituent — where positional interchange demonstrably decreases antimalarial efficacy — makes 7-chloroquinoline-4-carbohydrazide the only justifiable quinoline-carbohydrazide building block for antimalarial hybrid design [5]. The demonstrated EC₅₀ of 0.2 μM (200 nM) for pyrazole hybrids against drug-sensitive 3D7 strain and IC₅₀ of 17.8 nM for chalcone hybrids against chloroquine-resistant W2 strain provide quantitative potency benchmarks that competing building blocks (e.g., mefloquine-based or non-chlorinated quinoline analogs) have not matched in cross-study comparisons [6]. Programs targeting both erythrocytic and hepatic stage parasites can exploit the established versatility of the hydrazone linkage to attach liver-stage-active pharmacophores.

Antifungal and Antileishmanial Drug Development: Dual-Neglected Disease Applications from a Single Building Block

The dual antileishmanial and antifungal activity profile of 7-chloroquinoline-4-carbohydrazide-derived hydrazones supports procurement for broad-spectrum antiparasitic drug discovery programs. With antileishmanial IC₅₀ values reaching nanogram levels (20–30 ng/mL) against intracellular L. braziliensis amastigotes [7], and antifungal MIC/MFC values comparable to fluconazole across an 8-species Candida panel [8], this single building block enables synthesis of compound libraries addressable to two distinct neglected disease areas. The demonstrated selectivity over murine macrophages and low human erythrocyte cytotoxicity for the most potent antileishmanial derivatives reduces the risk of early-stage toxicity-related attrition [9].

Quote Request

Request a Quote for 7-Chloroquinoline-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.